molecular formula C10H18 B165119 1-Decyne CAS No. 764-93-2

1-Decyne

Cat. No. B165119
CAS RN: 764-93-2
M. Wt: 138.25 g/mol
InChI Key: ILLHQJIJCRNRCJ-UHFFFAOYSA-N
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Description

1-Decyne is an organic compound with the formula C8H17C≡CH . It is a terminal alkyne and a colorless liquid . It is used as a model substrate when evaluating methodology in organic synthesis .


Synthesis Analysis

1-Decyne, like other alkynes, can be synthesized through several methods. One common method is by the elimination of hydrogen halides from vicinal dihalides, a process known as dehydrohalogenation . Another technique is the Corey-Fuchs reaction, where an aldehyde undergoes a series of reactions to eventually form an alkyne .


Molecular Structure Analysis

The molecular formula of 1-Decyne is C10H18 . The structure of 1-Decyne can be represented as CH3(CH2)7C≡CH . The InChI key for 1-Decyne is ILLHQJIJCRNRCJ-UHFFFAOYSA-N .


Chemical Reactions Analysis

1-Decyne participates in a number of classical reactions including Suzuki-Miyaura couplings, Sonogashira couplings, Huisgen cycloadditions, and borylations . Under the catalysis of platinum, it reacts with hydrogen to produce decane .


Physical And Chemical Properties Analysis

1-Decyne has a molecular weight of 138.25 g/mol . It is a colorless liquid with a density of 0.766 g/mL at 25 °C . It has a boiling point of 174 °C and a melting point of -44 °C . The refractive index of 1-Decyne is 1.427 .

Scientific Research Applications

Formation in Fried Foods

1-Decyne has been identified in oxidized cottonseed oil, originating from the photo-oxidation of cyclopropenoid fatty acids (CPFA) naturally present in cottonseed oil. This finding is significant for understanding the flavor profiles of fried foods and their production processes (Fan, Tang, & Wohlman, 1983).

Regiochemistry in Bismetallation

Research on 1-Decyne has also contributed to our understanding of regiochemistry in bismetallation, particularly in copper(I) catalyzed reactions. This research provides insights into the synthesis and manipulation of organic compounds (Sharma & Ochlschlager, 1986).

Crystallization Studies

Studies on the crystallization of linear alkynes, including 1-Decyne, have expanded our knowledge of crystal structures and their formation. This is particularly relevant for understanding molecular interactions and the design of new materials (Bond & Davies, 2014).

Pheromone Synthesis

1-Decyne has been used in the synthesis of sex pheromones, such as (Z)-3-dodecen-1-yl(E)-2-butenoate, highlighting its utility in developing biological attractants and studying insect behavior (Liu, 2001).

Catalytic Decarboxylative Coupling

Research into catalytic decarboxylative coupling involving 1-Decyne has provided valuable insights into synthetic chemistry, offering environmentally benign alternatives to traditional methods (Rayabarapu & Tunge, 2005).

Functionalization of Nanoparticles

1-Decyne has been instrumental in the functionalization of nanodiamond particles, aiding in the development of nanomaterials for diverse applications, including in medical and electronic fields (Barras et al., 2010).

Allelopathic Activity

The identification of 1-Decyne as a volatile allelochemical in baobab (Adansonia digitata) from Sudan has contributed to our understanding of plant interactions and potential applications in agriculture (Fujii, Mishyna, & Maliek Elmadni, 2019).

Safety And Hazards

1-Decyne is considered hazardous. It is a flammable liquid and vapor. It can cause skin irritation and serious eye damage . Proper protective gear, including gloves and safety goggles, should always be used when working with 1-Decyne in a laboratory or industrial setting .

Future Directions

Research into the potential applications of 1-Decyne is ongoing. Given its versatility as a chemical reactant, it’s possible that future advancements in chemistry and materials science could lead to even more uses for this compound .

properties

IUPAC Name

dec-1-yne
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InChI

InChI=1S/C10H18/c1-3-5-7-9-10-8-6-4-2/h1H,4-10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLHQJIJCRNRCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18
Source PubChem
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DSSTOX Substance ID

DTXSID60870766
Record name 1-Decyne
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Molecular Weight

138.25 g/mol
Source PubChem
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 1-Decyne
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Product Name

1-Decyne

CAS RN

764-93-2, 27381-15-3
Record name 1-Decyne
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Record name 1-Decyne
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Record name Decyne
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Record name 1-Decyne
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Record name 1-Decyne
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Record name Dec-1-yne
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Record name DECYNE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,510
Citations
LL Fan, JY Tang, A Wohlman - Journal of the American Oil Chemists' …, 1983 - Springer
… However, we have demonstrated that 1-decyne is a degradative … 1-decyne formation under photosensitized oxidation conditions in a model system. We have concluded that 1-decyne is …
Number of citations: 14 link.springer.com
H Elmadni, M Mishyna, Y Fujii - Afr. J. Agric. Res, 2019 - researchmap.jp
… of baobab volatiles by the presence of 1-decyne. Thus, in this study, we first identified 1-decyne as a new volatile allelochemical from baobab leaves. 1-decyne might be an important …
Number of citations: 3 researchmap.jp
J Vincent-Geisse, J Soussen-Jacob, J Loisel… - Molecular …, 1982 - Taylor & Francis
The IR and Raman bandwidths of the v(≡CH) and v(C≡C) stretching modes of 1-hexyne and 1-decyne have been measured in dilute solutions in n C 7 H 16 and CCl 4 as a function of …
Number of citations: 10 www.tandfonline.com
S Sharma, AC Ochlschlager - Tetrahedron letters, 1986 - Elsevier
Copper(I) catalyzed stannylalumination of 1-decyne proceeds via reversible stannylcupration. The kinetically favored regioisomer is the 1-stannylalkene whereas the thermodynamically …
Number of citations: 41 www.sciencedirect.com
T Masuda, T Yoshimura, K Tamura… - Macromolecules, 1987 - ACS Publications
… -loctyne, and 1 -Chloro- 1-decyne. Table I gives results on the … Chloro-l-hexyne, -1-octyne, and -1-decyne polymerize even … For 1-chloro-l-hexyne, -1-octyne, and-1-decyne, groups 4 …
Number of citations: 45 pubs.acs.org
INH White - Biochemical Pharmacology, 1980 - Elsevier
… 1-Decyne was one of the most effective in causing the destruction of cytochrome P-450; both shorter and longer chain lengths were less effective. Acetylene gas can also cause loss of …
Number of citations: 14 www.sciencedirect.com
CD Evans, HA Moser, GR List - Journal of the American Oil …, 1971 - Wiley Online Library
… (I 3) demonstrated that 1-decyne was a major component in the volatile products of slightly oxidized soybean oil. This alkyne, they stated, has a threshold of 0.1 ppm. The presence of …
Number of citations: 63 aocs.onlinelibrary.wiley.com
BZ Tang, XX Kong - Chinese Journal of Polymer Science, 1999 - repository.ust.hk
A new liquid crystalline polyacetylene containing a phenyl benzoate mesogen (5) is synthesized, whose mesomorphic properties are found to be easily "tunable" by simple mechanical …
Number of citations: 8 repository.ust.hk
M Siskin, G Brons, AR Katritzky… - Energy & …, 1990 - ACS Publications
… 1-Decene underwent acid-catalyzed double bond isomerization and dimerization reactions, and 1-decyne was hydrated under aquathermolysis conditions. Acid-catalyzed aldol …
Number of citations: 99 pubs.acs.org
BP Miller, OJ Furlong, WT Tysoe - Surface science, 2013 - Elsevier
… 1-decyne formation, where 1-decyne is reactively formed from 1-decene at ~ 375 K, while 1-decyne … In addition, some 1-decyne seems to appear at lower temperatures (~ 280 K, Fig. 6(b…
Number of citations: 9 www.sciencedirect.com

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